molecular formula C7H6N2O3 B12992755 5,7-Dihydrofuro[3,4-d]pyrimidine-4-carboxylic acid

5,7-Dihydrofuro[3,4-d]pyrimidine-4-carboxylic acid

Cat. No.: B12992755
M. Wt: 166.13 g/mol
InChI Key: DXKHGUKJAXVXBN-UHFFFAOYSA-N
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Description

5,7-Dihydrofuro[3,4-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a fused furan and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydrofuro[3,4-d]pyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydrofuro[3,4-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5,7-Dihydrofuro[3,4-d]pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5,7-Dihydrofuro[3,4-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrazolo[3,4-d]pyrimidine

Uniqueness

5,7-Dihydrofuro[3,4-d]pyrimidine-4-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

5,7-dihydrofuro[3,4-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H6N2O3/c10-7(11)6-4-1-12-2-5(4)8-3-9-6/h3H,1-2H2,(H,10,11)

InChI Key

DXKHGUKJAXVXBN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)N=CN=C2C(=O)O

Origin of Product

United States

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